N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been researched for its potential use in treating various types of cancer. This compound has shown promising results in pre-clinical studies and has garnered interest from the scientific community for its potential therapeutic applications.
Mécanisme D'action
TAK-659 is a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which plays a crucial role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 disrupts the signaling cascade that leads to cancer cell proliferation and survival. Additionally, TAK-659 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In pre-clinical studies, TAK-659 has demonstrated efficacy in reducing tumor growth and increasing survival rates in animal models of cancer. Additionally, TAK-659 has been shown to have minimal toxicity in non-cancerous cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. Additionally, TAK-659 has shown efficacy in pre-clinical studies, indicating its potential as a therapeutic agent. However, one limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
Further research is needed to determine the safety and efficacy of TAK-659 in clinical trials. Additionally, studies are needed to investigate the potential use of TAK-659 in combination with other therapies, as well as its potential use in other types of cancer. Further optimization of the synthesis method may also be necessary to improve the yield and solubility of TAK-659.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 5-bromo-2-methylthiobenzamide with potassium cyanide, followed by the reaction of the resulting product with 2-chloro-N,N-dimethylacetamide. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. Pre-clinical studies have shown that TAK-659 inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway and the NF-κB pathway.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N,2-dimethyl-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-4-5-10(16-3)8-11(9)12(15)14(2)7-6-13/h4-5,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVUONMLSZWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.